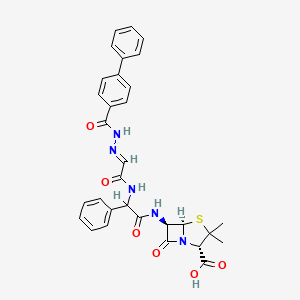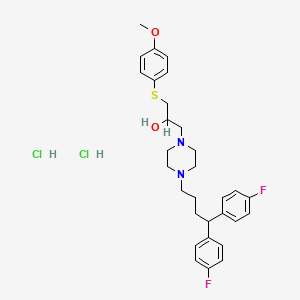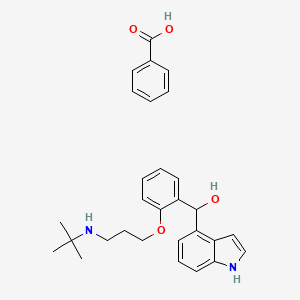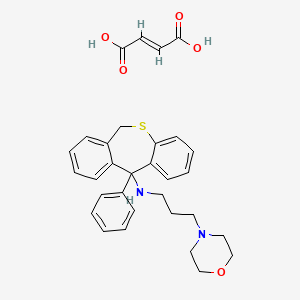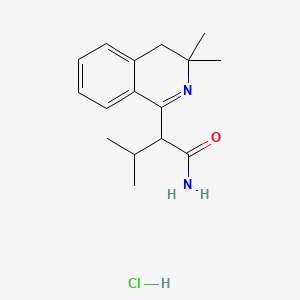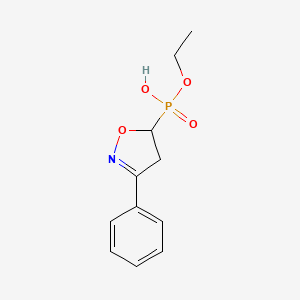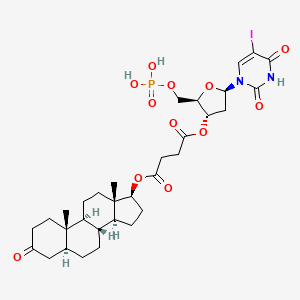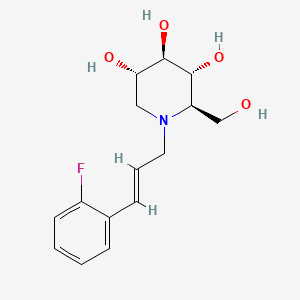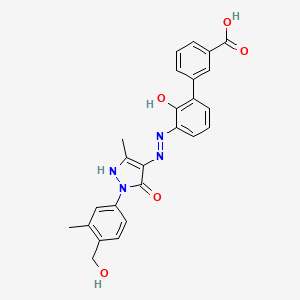
Morpholine, 3-methyl-2-phenyl-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is a chiral morpholine derivative. Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This specific derivative is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with the (2S,3R) stereochemistry. Morpholine derivatives are known for their diverse pharmacological activities and are widely used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 3-methyl-2-phenyl-, (2S,3R)-, typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization, can be employed .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .
Wissenschaftliche Forschungsanwendungen
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential use in treating neurological disorders.
Industry: Utilized as a corrosion inhibitor and in the production of rubber accelerators.
Wirkmechanismus
The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2S,3R)- involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific enzymes and receptors in the central nervous system, leading to increased levels of norepinephrine and subsequent therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, widely used in various industrial applications.
2-Morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Known for its anti-inflammatory properties.
Uniqueness
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups, which confer distinct pharmacological properties compared to other morpholine derivatives .
Eigenschaften
CAS-Nummer |
13580-23-9 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(2S,3R)-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
OOBHFESNSZDWIU-MWLCHTKSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OCCN1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OCCN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


